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molecular formula C14H12N4 B8489317 [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-3-methylphenyl]cyanamide CAS No. 921631-70-1

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-3-methylphenyl]cyanamide

Cat. No. B8489317
M. Wt: 236.27 g/mol
InChI Key: QMMZRRWJRCSAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297713B2

Procedure details

(4-bromo-3-methylphenyl)cyanamide (0.104 g, 0.5 mmol) tris (dibenzylideneacetone) dipalladium (11.6 mg, 0.0126 mmol), N-methyl-5-cyanopyrroleboronic acid (0.150 g, 1 mmol), and potassium carbonate (0.276 g, 2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (2 mL) was added with stirring. Tri-tert-butylphosphine (10 wt % in hexane) (0.0486 mL, 0.0252 mmol) was added to the mixture and allowed to stir until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate, filtered through a plug of silica gel, the solvent evaporated and the residue was flash chromatographed on silica gel using 4/1 Hexane/THF to give [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-3-methylphenyl]cyanamide (0.015 g, 13%).
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.276 g
Type
reactant
Reaction Step Three
Quantity
0.0486 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]#[N:10])=[CH:4][C:3]=1[CH3:11].[CH3:12][N:13]1[C:17]([C:18]#[N:19])=[CH:16][CH:15]=[C:14]1B(O)O.C(=O)([O-])[O-].[K+].[K+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[Br-]>C1COCC1>[C:18]([C:17]1[N:13]([CH3:12])[C:14]([C:2]2[CH:7]=[CH:6][C:5]([NH:8][C:9]#[N:10])=[CH:4][C:3]=2[CH3:11])=[CH:15][CH:16]=1)#[N:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.104 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC#N)C
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
CN1C(=CC=C1C#N)B(O)O
Step Three
Name
Quantity
0.276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.0486 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial fitted with a septa
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was then diluted with 1/1 hexane/ethylacetate
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 4/1 Hexane/THF

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)C1=C(C=C(C=C1)NC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.015 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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